molecular formula C11H21O3Sr+ B6289550 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2] CAS No. 207683-23-6

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]

Cat. No. B6289550
CAS RN: 207683-23-6
M. Wt: 288.90 g/mol
InChI Key: LZQPEMHXGZQZQA-OTMFCZTRSA-M
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Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2] is likely a complex of strontium with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione (also known as TMHD). TMHD is a type of beta-diketone, which is known to form stable complexes with various metal ions .


Synthesis Analysis

While specific synthesis methods for Sr(TMHD)2 are not available, similar compounds are typically synthesized through a process known as chelation, where the metal ion (in this case, strontium) is reacted with the ligand (TMHD) to form a stable complex .

Scientific Research Applications

Metalorganic Chemical Vapor Deposition

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato) compounds, including strontium hydrate, are used in metalorganic chemical vapor deposition (MOCVD). For instance, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc [Zn(TMHD)2] has been utilized to grow high-quality, carbon-free ZnO films on silicon substrates. This process involves precursor decomposition that results in very clean and stoichiometric films, indicating potential applications for strontium hydrate in similar contexts (Saraf et al., 2007).

Catalyst in Chemical Reactions

Compounds similar to bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate have been effective as catalysts in various chemical reactions. For example, palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) has been reported as an efficient catalyst for direct C-2 arylation of heterocycles, alkoxycarbonylation, aminocarbonylation, Suzuki, Heck, Sonogashira, and cyanation reactions (Nandurkar et al., 2008), (Tambade et al., 2009), (Nandurkar & Bhanage, 2008).

Microstructure Effects in Ferroelectric Films

In the fabrication of ferroelectric films, such as strontium bismuth tantalate, compounds similar to bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate have been used. These compounds influence the microstructure and ferroelectric behavior of the films, which are key for applications like non-volatile RAM memories (Tejedor et al., 2001), (Tejedor et al., 2000).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds like bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium, which share similarities with strontium hydrate, provide valuable insights into their potential applications in scientific research (Qiaowen, 2012).

properties

IUPAC Name

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2.H2O.Sr/c1-10(2,3)8(12)7-9(13)11(4,5)6;;/h7,12H,1-6H3;1H2;/q;;+2/p-1/b8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQPEMHXGZQZQA-OTMFCZTRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].O.[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O3Sr+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]
Reactant of Route 2
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]
Reactant of Route 3
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]

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